5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N,N,1-trimethyl-3-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-16(2)13(18)10-11(15-17(3)12(10)14)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOQNKTZWMVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a chlorination agent to introduce the chlorine atom at the desired position on the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide, exhibit promising anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit histone deacetylase (HDAC) enzymes, which are implicated in cancer progression. A related compound demonstrated high selectivity for HDAC6, leading to significant anti-inflammatory effects and potential therapeutic benefits in acute liver injury models .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrazole derivatives. Compounds structurally similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pesticidal Activity
The compound has also been explored for its pesticidal properties. Pyrazole derivatives are known to act as effective insecticides and fungicides due to their ability to disrupt biological pathways in pests. Research indicates that modifications to the pyrazole structure can enhance its efficacy against specific agricultural pests while minimizing toxicity to non-target organisms.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on HDAC Inhibition | Demonstrated selective inhibition of HDAC6 with an IC50 of 4.95 nM | Potential treatment for cancer and acute liver injury |
| Neuroprotection Research | Showed protective effects against oxidative stress in neuronal cells | Development of neuroprotective drugs |
| Pesticide Efficacy Trials | Evaluated effectiveness against common agricultural pests | Formulation of new insecticides |
Mechanism of Action
The mechanism of action of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at the pyrazole ring, carboxamide group, and aryl moieties. These variations impact molecular interactions, stability, and bioactivity.
Key Observations :
- Amino vs. Methyl Groups: Amino substituents (e.g., 4a in ) increase hydrogen-bonding capacity, affecting solubility and receptor interactions.
- Trifluoromethyl (CF₃) : CF₃ groups (e.g., in ) improve metabolic stability and lipophilicity, critical for agrochemical efficacy.
Physicochemical Properties
Comparative data on melting points, solubility, and spectral properties highlight the impact of substituents.
Key Observations :
- Melting Points : Compounds with multiple aromatic rings (e.g., 3a, 4a) exhibit higher melting points due to enhanced intermolecular stacking.
- Solubility : Polar groups (e.g., CN in 3a) improve solubility in polar solvents like DMF.
Key Observations :
- Coupling Agents : EDCI/HOBt (used in ) is standard for carboxamide bond formation.
- Yields : Substituent bulkiness (e.g., CF₃ in ) may reduce yields due to steric hindrance.
Key Observations :
Biological Activity
5-Chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anti-inflammatory and anticancer agent, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 250.73 g/mol. Its structure features a pyrazole ring substituted with a chloro group and a phenyl moiety, contributing to its biological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 3.79 | Induces apoptosis |
| Similar Pyrazole Derivative | A549 (lung cancer) | 26 | Inhibits cell proliferation |
| Isoxazole Pyrazole Carboxylate | Hep-2 (laryngeal cancer) | 3.25 | Cytotoxic effects |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation:
- Inhibition of TNF-alpha Release : Studies have shown that pyrazole derivatives can significantly reduce the release of TNF-alpha in LPS-stimulated macrophages.
- Cyclooxygenase Inhibition : Some derivatives have demonstrated effectiveness as COX inhibitors, which are crucial in mediating inflammatory responses.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, contributing to its anticancer activity.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cell Line : The compound was tested on MCF7 cells and showed significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential for breast cancer treatment.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema formation and inflammatory markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyrazole-carboxamide derivatives typically involves multi-step condensation and functionalization. For example, analogous compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are synthesized via nucleophilic substitution and Vilsmeier-Haack formylation under controlled alkaline conditions . For the target compound, a plausible route includes:
- Step 1: Chlorination of a pre-formed pyrazole core.
- Step 2: N-methylation using methyl iodide or dimethyl sulfate in DMF with K₂CO₃ as a base .
- Optimization tips: Monitor reaction progress via TLC or HPLC, and use anhydrous solvents to minimize hydrolysis byproducts.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) : Resolve crystal packing and bond angles (e.g., monoclinic systems with space group P21/c are common for pyrazole derivatives ).
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups; N-methyl signals at δ 2.8–3.2 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z ~300–350 for similar carboxamides ).
Q. What solubility challenges are associated with this compound, and how can they be addressed in in vitro assays?
- Methodological Answer : Pyrazole carboxamides often exhibit low aqueous solubility due to hydrophobic substituents (e.g., trifluoromethyl or chloro groups). Strategies include:
- Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- Employ solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) .
- Validate solubility limits via dynamic light scattering (DLS) to avoid aggregation in biological assays.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Focus on key substituents:
- Chloro group : Test analogs with fluoro or bromo substitutions to assess halogen bonding effects.
- N,N-dimethyl carboxamide : Replace with cyclic amines (e.g., piperidine) to modulate lipophilicity .
- Phenyl ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions .
- Experimental validation : Use enzyme inhibition assays (e.g., carbonic anhydrase IC₅₀ profiling ) and molecular docking (AutoDock Vina or Schrödinger) to correlate substituent effects with activity.
Q. What crystallographic data are critical for understanding this compound’s binding interactions?
- Methodological Answer : Key parameters include:
- Unit cell dimensions : Monoclinic systems (e.g., a = 9.0–10.1 Å, b = 5.1–20.1 Å, β ≈ 92–96°) indicate planar pyrazole cores .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O bonds between carboxamide and adjacent residues) .
- Torsion angles : Assess conformational flexibility of the phenyl ring (e.g., dihedral angles < 10° suggest coplanarity with the pyrazole core ).
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Common issues and solutions:
- Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Off-target effects : Perform selectivity profiling against related enzymes (e.g., carbonic anhydrase isoforms I, II, and IX ).
- Data normalization : Use Z-factor scoring to account for plate-to-plate variability in high-throughput screens .
Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Leverage in silico platforms:
- ADMET prediction : SwissADME or ADMETLab 2.0 for bioavailability, logP, and CYP450 inhibition .
- Metabolic stability : Simcyp or GastroPlus for hepatic clearance modeling.
- Docking studies : Use PyMOL for visualizing binding poses in target active sites (e.g., COX-2 or carbonic anhydrase ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
